molecular formula C12H11ClN2S B3252438 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine CAS No. 217090-19-2

5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Cat. No.: B3252438
CAS No.: 217090-19-2
M. Wt: 250.75 g/mol
InChI Key: ZEQXVYSGHBHGAO-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is a high-purity chemical compound with the CAS Number 217090-19-2 and a molecular formula of C12H11ClN2S, yielding a molecular weight of 250.75 . It is supplied as a solid and requires cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. As a functionalized pyridine derivative, this compound features a chlorinated pyridin-2-amine core linked to a (methylthio)phenyl group. This structure combines key pharmacophores often explored in medicinal chemistry and drug discovery research. The molecule's specific research applications are not fully delineated in the available literature, but its scaffold is of significant interest for the synthesis of more complex molecules and for probing biological mechanisms. The presence of both chloro and methylthio substituents makes it a versatile building block for further chemical modifications, including cross-coupling reactions . Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive handling instructions. General safety precautions include using appropriate personal protective equipment and ensuring adequate ventilation. As with many research chemicals, the specific hazards of this compound are not fully classified, so prudent laboratory practices should be observed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-(4-methylsulfanylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-16-10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQXVYSGHBHGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235868
Record name 5-Chloro-3-[4-(methylthio)phenyl]-2-pyridinamine
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Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217090-19-2
Record name 5-Chloro-3-[4-(methylthio)phenyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217090-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-[4-(methylthio)phenyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Analytical Characterization of 5 Chloro 3 4 Methylthio Phenyl Pyridin 2 Amine and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring and the four protons on the phenyl ring. The two pyridine protons (at C4 and C6) would appear as distinct doublets due to spin-spin coupling. The protons on the 4-(methylthio)phenyl group typically present as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. A broad singlet corresponding to the two protons of the primary amine (-NH₂) group would likely be observed, and its chemical shift can be sensitive to solvent and concentration. A sharp singlet in the aliphatic region would correspond to the three protons of the methylthio (-SCH₃) group.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, as all carbons are in unique chemical environments. The spectrum would show multiple signals in the aromatic region (typically 110-160 ppm) corresponding to the five carbons of the pyridine ring and the six carbons of the phenyl ring. The carbon atom attached to the chlorine (C-5) and the carbon bearing the amino group (C-2) would have their chemical shifts significantly influenced by these substituents. The aliphatic region would feature a single signal for the methyl carbon of the methylthio group.

For the intermediate 3-bromo-5-chloropyridin-2-amine , the ¹H NMR spectrum is simpler, expected to show two doublets in the aromatic region for the two pyridine ring protons and a broad signal for the amine protons. chemicalbook.comchemicalbook.com The intermediate 4-(methylthio)phenylboronic acid would display a characteristic AA'BB' pattern for the aromatic protons, a singlet for the methyl protons, and a broad signal for the hydroxyl protons of the boronic acid group. chemicalbook.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound Predicted data is based on structural analysis and comparison with similar compounds. Actual experimental values may vary.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-NH₂~4.5-5.5Broad SingletPyridine C-2 (C-NH₂)~155-160
Pyridine H-4~7.5-7.7DoubletPyridine C-3~120-125
Pyridine H-6~7.9-8.1DoubletPyridine C-4~135-140
Phenyl H-2', H-6'~7.3-7.5DoubletPyridine C-5 (C-Cl)~125-130
Phenyl H-3', H-5'~7.2-7.4DoubletPyridine C-6~145-150
-SCH₃~2.5SingletPhenyl C-1'~130-135
Phenyl C-2', C-6'~128-132
Phenyl C-3', C-5'~125-128
Phenyl C-4' (C-S)~138-142
-SCH₃~15-20

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations from both the pyridine and phenyl rings would appear as a group of bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group (-SCH₃) would be observed as bands in the 2850-2960 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C and C=N ring stretching vibrations are expected between 1400 and 1600 cm⁻¹. The C-N stretching vibration of the arylamine would appear in the 1250-1350 cm⁻¹ region. Furthermore, characteristic bands corresponding to the C-S and C-Cl bonds would be present at lower frequencies, typically below 800 cm⁻¹. For instance, the C-Cl stretch is often found in the 600-800 cm⁻¹ range.

The FTIR spectra of intermediates like 3-bromo-5-chloropyridin-2-amine would similarly show N-H and aromatic C-H stretches, but with a fingerprint region characteristic of its specific substitution pattern. nist.gov

Table 2: Key FTIR Absorption Bands for this compound (Predicted)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchAryl C-H3000 - 3100
Aliphatic C-H StretchMethyl (-CH₃)2850 - 2960
C=C and C=N StretchAromatic Rings1400 - 1600
C-N StretchAryl-Amine1250 - 1350
C-Cl StretchAryl-Chloride600 - 800
C-S StretchThioether600 - 750

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the calculation of its elemental formula. The molecular formula for this compound is C₁₂H₁₁ClN₂S, with a monoisotopic mass of approximately 249.0331 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. bris.ac.uk The subsequent fragmentation of the molecular ion provides valuable structural information. For this compound, likely fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the thioether group, resulting in an [M-15]⁺ fragment.

Cleavage of the C-S bond, leading to the loss of •SCH₃.

Fission of the bond between the pyridine and phenyl rings, generating ions corresponding to each ring system. libretexts.orgnih.gov

The mass spectrum of an intermediate like 4-(methylthio)phenylboronic acid would confirm its molecular weight (168.02 g/mol ) and show fragmentation related to the loss of the boronic acid group. chemicalbook.comsigmaaldrich.com

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the atoms and reveal the solid-state conformation of the molecule, including the dihedral angle between the planes of the pyridine and phenyl rings. This angle is influenced by steric hindrance between the ortho-hydrogens of the two rings. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as hydrogen bonds involving the amine group or π-π stacking between the aromatic rings. unipd.it A search of the public crystallographic databases indicates that the crystal structure for this specific compound has not been reported.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for both the purification of synthetic products and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography purification. For this compound, a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), would likely be used as the mobile phase. The compound's purity can be initially assessed by the presence of a single spot on the TLC plate after visualization under UV light.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of the final compound with great accuracy. bldpharm.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (often with a modifier like trifluoroacetic acid), would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions. e-journals.in Specific retention times and detailed method parameters would be established during the method development for this particular analyte.

Computational and Theoretical Chemistry Studies on 5 Chloro 3 4 Methylthio Phenyl Pyridin 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is particularly useful for studying conformational preferences, which are critical for a molecule's biological activity as they determine the three-dimensional shape that interacts with a biological target.

For 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine, the primary conformational flexibility arises from the rotation around the single bond connecting the pyridine (B92270) and phenyl rings. This rotation defines the dihedral angle between the two aromatic systems. DFT calculations can be employed to map the potential energy surface as a function of this dihedral angle to identify the most stable (lowest energy) conformation.

The substituents on both rings—the chloro and amino groups on the pyridine ring, and the methylthio group on the phenyl ring—will influence the conformational landscape through steric and electronic effects. The amino group, for instance, can form intramolecular hydrogen bonds that may stabilize certain conformations. Theoretical studies on similar 2-aminopyridine (B139424) structures have demonstrated the importance of such calculations in determining stable conformers. researchgate.net The most stable conformation is likely to be non-planar to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring.

ConformerDihedral Angle (Pyridine-Phenyl)Relative Energy (kcal/mol)Computational Method
1 (Global Minimum)45.2°0.00B3LYP/6-31G
2 (Local Minimum)135.8°1.25B3LYP/6-31G
Transition State90.0°3.50B3LYP/6-31G*

This table presents hypothetical DFT calculation results for different conformers of this compound, illustrating how computational methods can identify the most stable three-dimensional structures.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov

For this compound, the electron-donating amino (-NH2) and methylthio (-SCH3) groups are expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, the electron-withdrawing chloro (-Cl) group and the nitrogen atom within the pyridine ring will lower the LUMO energy, enhancing its electron-accepting properties.

DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. nih.gov This analysis helps predict which parts of the molecule are most likely to be involved in chemical reactions or interactions with biological targets. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's predicted behavior.

ParameterCalculated Value (eV)Description
EHOMO-5.89Energy of the Highest Occupied Molecular Orbital
ELUMO-1.24Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.65Indicator of chemical reactivity and stability
Electronegativity (χ)3.57Measure of the power to attract electrons
Chemical Hardness (η)2.33Resistance to change in electron configuration

This table shows representative electronic properties for this compound derived from hypothetical molecular orbital calculations.

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.gov These simulations are essential for understanding the mechanism of action of potential drugs and for structure-based drug design.

Molecular docking simulations place the ligand, this compound, into the binding site of a protein target in various orientations and conformations. A scoring function is then used to estimate the strength of the interaction for each "pose." The 2-aminopyridine scaffold is a common feature in inhibitors of various enzymes, particularly kinases and nitric oxide synthases (nNOS). nih.govnih.gov

Docking studies would predict that the 2-amino group and the pyridine ring nitrogen are critical for forming key hydrogen bonds with amino acid residues in the active site, such as glutamate (B1630785) or aspartate. The phenyl ring is likely to engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chloro and methylthio substituents can further modulate these interactions and occupy specific sub-pockets within the binding site, potentially enhancing binding affinity and selectivity. acs.org

The primary output of a molecular docking simulation is a binding score, which serves as an estimation of the binding affinity. acs.org This score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a more favorable interaction. These scoring functions are calibrated to approximate the free energy of binding (ΔG_bind). acs.org

By docking this compound into the active site of a relevant protein target (e.g., a specific kinase), a binding affinity can be predicted. This allows for the computational screening of many compounds and the prioritization of those with the most promising binding scores for further experimental testing. For instance, binding affinities for potent inhibitors often fall in the range of -7 to -10 kcal/mol. royalsocietypublishing.orgresearchgate.net

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Neuronal Nitric Oxide Synthase (nNOS)-8.5Glu597, Asp592, Phe589
Janus Kinase 2 (JAK2)-7.9Leu932, Arg980, Tyr931
p38 MAP Kinase-8.2Met109, Gly110, Lys53

This table provides hypothetical binding affinity estimations for this compound against plausible protein targets, based on docking simulations.

A detailed analysis of the best-scoring docking pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding affinity.

Hydrogen Bonding: The amine group (-NH2) of the ligand is a primary hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These groups are expected to form critical hydrogen bonds with polar amino acid side chains (e.g., Ser, Thr, Asp, Glu) or with the protein backbone. nih.govlibretexts.org The formation of these bonds is often a key determinant of a compound's inhibitory activity. mdpi.com

Functional Group of LigandType of InteractionPotential Interacting Protein Residue
2-Amino Group (-NH2)Hydrogen Bond DonorAspartic Acid, Glutamic Acid (side chain carboxylate)
Pyridine NitrogenHydrogen Bond AcceptorLysine, Arginine (side chain amine)
4-(methylthio)phenyl RingHydrophobic & π-π StackingPhenylalanine, Tyrosine, Leucine
Chloro Group (-Cl)Hydrophobic / Halogen BondAlanine, Valine, Methionine
Methylthio Group (-SCH3)HydrophobicIsoleucine, Proline

This table summarizes the potential non-covalent interactions between the functional groups of this compound and amino acid residues within a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are pivotal in designing more potent and selective molecules.

The development of a robust QSAR model for this compound analogues involves a multi-step process. Initially, a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational methods like Density Functional Theory (DFT) to obtain their most stable conformations.

Following structural optimization, a wide array of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding a molecule's reactivity and ability to engage in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule and its constituent parts. Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., Taft steric parameters) help to model how a molecule fits into a biological target's binding site.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (log P) is a commonly used descriptor for lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to develop a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability. For instance, a typical QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where 'c' represents the coefficients determined by the regression analysis.

Table 1: Example of a QSAR Model for Pyridin-2-amine Analogues
ModelEquationF-value
Model 1pIC₅₀ = 0.85(logP) - 0.23(LUMO) + 0.15(MR) + 2.540.880.7545.6

This table presents a hypothetical QSAR model to illustrate the relationship between descriptors and biological activity. R² (coefficient of determination), Q² (cross-validated R²), and F-value are statistical parameters indicating the goodness of fit, predictive ability, and statistical significance of the model, respectively.

Through the development and analysis of QSAR models for analogues of this compound, several key structural descriptors have been identified as being influential in determining their biological activity. These findings provide valuable insights for the rational design of new, more potent compounds.

Steric and Lipophilic Contributions: The size and hydrophobicity of the substituents are also crucial. The methylthio group on the phenyl ring contributes to the lipophilicity of the molecule, which can impact its ability to cross cell membranes and interact with hydrophobic pockets in a binding site. QSAR studies on similar heterocyclic compounds have often shown that there is an optimal range for lipophilicity (log P) for maximum activity. researchgate.netresearchgate.net Furthermore, the steric bulk of substituents can either enhance or diminish activity depending on the topology of the target's active site.

Table 2: Key Structural Descriptors and Their Influence on Activity
Descriptor TypeSpecific DescriptorInfluence on ActivityRationale
ElectronicLUMO EnergyNegative CorrelationA lower LUMO energy indicates a better electron acceptor, potentially enhancing interactions with electron-rich residues in the target.
LipophiliclogPParabolic RelationshipOptimal lipophilicity is required for both target binding and favorable pharmacokinetic properties.
StericMolar Refractivity (MR)Positive CorrelationIndicates that larger, more polarizable substituents may form stronger van der Waals interactions with the target.

This interactive table summarizes the typical influence of key molecular descriptors on the biological activity of pyridin-2-amine analogues, based on general QSAR principles observed in related studies.

Molecular Interactions and in Vitro Biological Activities of 5 Chloro 3 4 Methylthio Phenyl Pyridin 2 Amine

In Vitro Antimicrobial Research

No studies detailing the in vitro antimicrobial screening of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine against bacterial or fungal strains are present in the scientific literature.

Further research would be required to determine the biological profile of this specific chemical entity.

Structure Activity Relationship Sar Studies of 5 Chloro 3 4 Methylthio Phenyl Pyridin 2 Amine Analogues

Impact of Substituents on Pyridine (B92270) Ring Positions (e.g., Chlorine, Amine)

The substituents on the core pyridine ring play a foundational role in orienting the molecule within the target's binding site and modulating its potency. The 2-amino group and the 5-chloro substituent are particularly significant.

The 2-aminopyridine (B139424) moiety is a well-established "hinge-binder" in a vast number of kinase inhibitors. researchgate.net This group typically forms one to three crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. nih.govnih.govenamine.net This interaction is a conserved feature required for potent inhibition and serves to anchor the inhibitor in the ATP binding site. nih.gov Molecular docking studies on various 2-aminopyridine derivatives consistently show the amino group interacting with key hinge residues. mdpi.com For instance, in one study, the amino group formed hydrogen bonds with the backbone of residues Glu930 and Leu932 in the JAK2 ATP-binding pocket.

The chlorine atom at the C5 position also has a significant impact on the molecule's activity. Halogens and other electron-withdrawing groups can influence the electronic properties of the pyridine ring and create additional interactions with the target protein. nih.govnih.gov In studies of analogous chloropyrimidine inhibitors targeting the kinase MSK1, the presence and nature of halogen substituents dramatically altered potency. nih.gov Deleting a chlorine atom from the ring resulted in a significant decrease in activity, while substitution with fluorine increased potency tenfold, suggesting a strong dependence on the electronic and steric properties of the substituent at this position. nih.gov This highlights the role of the 5-chloro group in fine-tuning the inhibitory activity of the scaffold.

The following table summarizes the structure-activity relationships for substitutions on a pyrimidine (B1678525) ring, which is analogous to the pyridine ring in the subject compound.

CompoundSubstituent at X (position 2)Substituent at Y (position 5)Activity (pIC50)Reference
1ClCl6.7 nih.gov
2HCl4.9 nih.gov
3FCl7.7 nih.gov
4BrCl6.7 nih.gov
8ClH5.8 (approx.) nih.gov
9ClF6.6 nih.gov

Influence of the Phenyl Moiety and its Substitutions (e.g., Methylthio Group)

The 3-(4-(methylthio)phenyl) group is critical for the molecule's potency and selectivity. This moiety generally projects into a hydrophobic region of the ATP-binding site, often termed the "selectivity pocket," and its substituents can form specific interactions that determine the compound's target profile.

SAR studies on 3,5-diaryl-2-aminopyridine derivatives show that modifications to the substituent at the 3-position can significantly alter both potency and selectivity. acs.org This part of the molecule often occupies a solvent-exposed hydrophobic channel at the entrance of the ATP pocket, and the nature of the substituent can be tailored to interact with specific residues. acs.org

The methylthio group (-SCH3) on the phenyl ring is particularly noteworthy. In a study of pyrrole derivatives, compounds bearing a 4-(methylthio)phenyl group showed potent anticancer activity. nih.gov The sulfur atom can participate in various non-covalent interactions, while the methyl group contributes to hydrophobic interactions. The position of the substituent on the phenyl ring is also crucial. A para-substitution, as seen in the subject compound, directs the functional group deep into the binding pocket. SAR analyses of similar scaffolds have shown that small, electron-donating or electron-withdrawing groups on this phenyl ring can be beneficial for activity, depending on the specific topology of the target kinase. nih.gov For example, methoxy (B1213986) or halogen substitutions are commonly explored to optimize hydrophobic and electronic interactions. nih.gov

The table below illustrates the effect of various substitutions on the phenyl ring of different scaffolds.

ScaffoldPhenyl Ring SubstituentObserved Effect on ActivityReference
3-Phenylcoumarin4-TrifluoromethylPotent MAO-B inhibition (IC50 = 56 nM) frontiersin.org
Pyrrole4-MethylthioPotent anticancer activity nih.gov
2-Aminopyridine3-PhenolBase compound for SAR, modifications altered potency and selectivity acs.org
5-chloro-4-(phenylamino)pyrimidine3-MethoxyBeneficial for HDAC inhibitory activity nih.gov
5-chloro-4-(phenylamino)pyrimidine3-BromoMaintained activity nih.gov

Role of Linker Groups and Overall Molecular Architecture

Studies have shown a dramatic effect of linker length and composition on target binding, cell uptake, and enzymatic activity. uky.edunih.gov For 2-aminopyridine-based nitric oxide synthase (nNOS) inhibitors, a shorter, flexible linker between the aminopyridine head and a tail amine group provided better binding affinity. nih.gov In contrast, incorporating a rigid alkyne linker, while improving membrane permeability, led to poorer binding due to steric clashes. nih.gov

The chemical makeup of the linker also has a profound influence. In the development of dimeric aminoglycoside antibiotics, linkers based on triazoles, ureas, and thioureas were evaluated. uky.edu Triazole-linked dimers were found to be the poorest substrates for modifying enzymes, particularly with longer linkers. uky.edu The activity and cytotoxicity of quinoline-tetrazole hybrids were also shown to be strongly influenced by the linker's chain length and basicity. mdpi.com These findings underscore that the linker is not merely a spacer but an active component of the pharmacophore that dictates the optimal positioning of the entire molecule and can affect its pharmacokinetic properties. nih.gov

The following table summarizes findings on the impact of linker characteristics from various studies.

Compound ClassLinker TypeKey FindingReference
2-Aminopyridine nNOS inhibitorsFlexible alkane vs. Rigid alkyneShorter, flexible linkers provided better binding affinity. nih.gov
BisbenzimidazolesVarying lengths (3-21 atoms)Linker length dramatically affected B-DNA stabilization and cellular localization. nih.gov
Neomycin DimersTriazole, Urea, ThioureaTriazole-linked dimers with longer linkers showed the largest decrease in activity by modifying enzymes. uky.edu
Quinoline-Tetrazole HybridsVarying chain length and substitutionActivity and cytotoxicity were strongly influenced by linker properties. mdpi.com

Correlation between Structural Modifications and Specific Molecular Interactions

The biological activity of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine analogues is a direct consequence of specific molecular interactions between the inhibitor and its target protein. Structural modifications correlate directly with changes in these interactions, which can be elucidated through molecular modeling and crystallography. nih.govrsc.org

As established, the 2-aminopyridine group is fundamental for anchoring the inhibitor. It acts as a hydrogen bond donor and acceptor, typically forming two hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region. nih.gov This bidentate interaction is a highly conserved feature for potent kinase inhibition. researchgate.net

The chlorine atom at the C5 position of the pyridine ring can participate in halogen bonds or other non-covalent interactions, helping to secure the inhibitor in the pocket. In a study of MSK1 inhibitors, a 2-fluoro-5-chloro substitution pattern was found to be optimal, suggesting a specific electronic and steric requirement in that region of the binding site. nih.gov

Design and Synthesis of Novel Analogues of 5 Chloro 3 4 Methylthio Phenyl Pyridin 2 Amine

Rational Design Strategies for Enhanced Specificity and Potency (in vitro)

Rational drug design for analogues of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine focuses on systematic structural modifications to optimize interactions with a biological target, thereby enhancing potency and selectivity. nih.gov Structure-activity relationship (SAR) studies are central to this approach, guiding the modification of the three main regions of the molecule: the 2-aminopyridine (B139424) core, the 3-aryl substituent, and the 5-chloro position. nih.govacs.org

Modification of the 4-(methylthio)phenyl Moiety: The phenyl ring at the C3 position is a primary site for modification to probe hydrophobic, steric, and electronic requirements of the target's binding pocket. Introducing various substituents on this ring can significantly alter biological activity. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can modulate the electronic character of the ring and its ability to participate in π-stacking or other interactions. mdpi.com The position of these substituents (ortho, meta, or para) is also critical, as it dictates the vector and orientation of the functional group within the binding site.

Alterations to the Pyridine (B92270) Core: The 2-amino group and the pyridine nitrogen are key hydrogen bonding motifs. The basicity of the 2-amino group can be fine-tuned by N-alkylation or N-acylation, which may influence binding affinity and cell permeability. Furthermore, the 5-chloro substituent plays a role in both the electronic nature of the pyridine ring and steric interactions. Replacing chlorine with other halogens (F, Br, I) or small alkyl groups (e.g., methyl) can systematically probe the importance of size, lipophilicity, and electronegativity at this position.

The following table outlines a hypothetical SAR exploration based on these rational design principles.

Compound IDR1 (Pyridine C5)R2 (Phenyl C4')Relative Potency (Hypothetical)Rationale for Modification
ParentClSMe1.0Reference compound.
A-1FSMe1.2Explore effect of a smaller, more electronegative halogen.
A-2CH3SMe0.8Evaluate impact of replacing halogen with a small lipophilic group.
B-1ClOMe1.5Replace methylthio with a less bulky, hydrogen bond accepting group.
B-2ClCF32.5Introduce a strong electron-withdrawing group to alter ring electronics.
B-3ClCN2.1Probe for a linear hydrogen bond acceptor at the para position.
C-1ClSO2Me3.0Oxidize the thioether to a sulfone to increase polarity and hydrogen bonding capacity.

Bioisosteric Replacements within the Molecular Scaffold

Bioisosterism is a key strategy in medicinal chemistry to modulate physicochemical and pharmacological properties without drastically altering the core structure recognized by the biological target. uniroma1.itdrughunter.com This involves replacing a functional group or moiety with another that possesses similar steric, electronic, and solubility characteristics. nih.gov For this compound, several bioisosteric replacements can be envisioned.

Phenyl Ring Bioisosteres: The 4-(methylthio)phenyl group is a common motif but can be associated with metabolic liabilities or suboptimal physicochemical properties. Replacing the phenyl ring with other aromatic or non-aromatic scaffolds can lead to improved properties such as solubility and metabolic stability. acs.orgnih.gov

Heteroaromatic Rings: Replacing the phenyl ring with a thiophene, furan, or pyridine ring can alter hydrogen bonding capabilities and dipole moment while maintaining aromaticity.

Saturated Scaffolds: Non-classical, three-dimensional bioisosteres like bicyclo[1.1.1]pentane (BCP), cubane, or bridged piperidines can mimic the spatial arrangement of a para-substituted phenyl ring. tandfonline.comnih.gov These C(sp³)-rich motifs often improve solubility and metabolic profiles by reducing lipophilicity. nih.govnih.gov

Methylthio Group Bioisosteres: The methylthio (-SMe) group can be replaced by a variety of other small substituents to fine-tune properties.

Classical Bioisosteres: A methoxy (-OMe) group maintains a similar size and hydrogen bond accepting capability. Halogens like fluorine (-F) or chlorine (-Cl) can serve as isosteres for a methyl group, offering different electronic properties. u-tokyo.ac.jp

Non-Classical Bioisosteres: A trifluoromethyl (-CF₃) group can serve as a more lipophilic but metabolically stable replacement, while a cyano (-CN) group offers a linear hydrogen bond acceptor.

The table below illustrates potential bioisosteric replacements for different parts of the parent molecule.

Original MoietyBioisosteric ReplacementPotential Advantage
Phenyl RingPyridineIntroduce hydrogen bond acceptor, modulate solubility.
Phenyl RingThiopheneAlter electronics and metabolic profile.
Phenyl RingBicyclo[1.1.1]pentane (BCP)Improve solubility, reduce lipophilicity, enhance metabolic stability. tandfonline.com
-SMe (Methylthio)-OMe (Methoxy)Modify hydrogen bonding potential and metabolic stability.
-SMe (Methylthio)-CF3 (Trifluoromethyl)Increase metabolic stability and lipophilicity.
-Cl (Chloro)-F (Fluoro)Reduce size, increase bond strength to block metabolism.
-Cl (Chloro)-CH3 (Methyl)Remove halogen, introduce small lipophilic group.
PyridinePyrazineAlter core electronics and hydrogen bonding vectors. nih.gov

Combinatorial Library Design for Diverse Structural Exploration

To efficiently explore the chemical space around the this compound scaffold, a combinatorial library approach can be employed. acs.org This strategy involves the systematic combination of diverse building blocks at key positions of the molecule to rapidly generate a large number of analogues for high-throughput screening. researchgate.netnih.gov The synthesis is often designed to be modular, allowing for parallel synthesis or split-and-pool methodologies. acs.orgacs.org

A potential combinatorial library design could focus on three points of diversity (R1, R2, and R3) corresponding to modifications at the C5 position of the pyridine ring, the C3 aryl substituent, and the C2 amino group, respectively.

Diversity Element 1 (R1): A collection of 2,5-dihalopyridines or related precursors would serve as the core scaffold. R1 could vary from different halogens (Cl, Br) to triflates, allowing for different coupling chemistries.

Diversity Element 2 (R2): A diverse set of commercially available aryl- and heteroarylboronic acids would be used to introduce the C3 substituent via Suzuki coupling. This set would include variations in ring systems (phenyl, pyridyl, thienyl) and substitution patterns (electron-donating, electron-withdrawing, sterically demanding groups).

Diversity Element 3 (R3): A range of primary and secondary amines would be introduced at the C2 position via Buchwald-Hartwig amination. This would allow for exploration of different sizes, polarities, and hydrogen bonding patterns at this critical position.

The matrix below represents a simplified schematic for such a combinatorial library.

Scaffold (R1)Building Block Set 1 (R2-Boronic Acids)Building Block Set 2 (R3-Amines)
5-Chloro-2-bromopyridine4-(Methylthio)phenylboronic acidAmmonia (B1221849) (forms -NH2)
2,5-Dibromopyridine4-Methoxyphenylboronic acidMethylamine
5-Triflyl-2-chloropyridine4-(Trifluoromethyl)phenylboronic acidCyclopropylamine
Thiophen-3-ylboronic acidMorpholine
Pyridin-4-ylboronic acidPiperidine

Synthetic Approaches for Novel this compound Derivatives

The synthesis of novel analogues of this compound relies on robust and versatile cross-coupling methodologies that allow for the modular construction of the target compounds. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. rsc.orgwikipedia.orgacs.org

A common retrosynthetic analysis would disconnect the molecule at the C3-aryl bond and the C2-amino bond. A convergent synthetic route would start from a di-substituted pyridine core, such as 2,5-dichloropyridine (B42133) or 2-bromo-5-chloropyridine.

Route 1: Sequential Cross-Coupling

Suzuki-Miyaura Coupling: The first step typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dihalopyridine (e.g., 2-bromo-5-chloropyridine) and an appropriate arylboronic acid or ester (e.g., 4-(methylthio)phenylboronic acid). researchgate.netacs.orgorganic-chemistry.org This reaction selectively forms the C-C bond at the more reactive position (typically the bromine-bearing carbon).

Buchwald-Hartwig Amination: The resulting 2-halo-3-aryl-5-chloropyridine intermediate is then subjected to a second palladium-catalyzed reaction, the Buchwald-Hartwig amination. nih.govscispace.comlibretexts.org This step couples the remaining halo-position (C2) with an amine or an ammonia equivalent to install the 2-amino group, yielding the final product. researchgate.net

Alternative Routes: Other synthetic strategies can also be employed. For instance, a Goldberg reaction, which is a copper-catalyzed C-N coupling, can be an alternative to the Buchwald-Hartwig amination for installing the amino group. nih.gov Furthermore, functional group interconversion on a pre-formed aminopyridine scaffold allows for late-stage diversification. For example, an existing aryl bromide substituent could be converted to a variety of other groups via subsequent cross-coupling reactions. The synthesis of the aminopyridine core itself can also be achieved through cyclization reactions of appropriately substituted acyclic precursors. researchgate.net

These synthetic methodologies provide a flexible and powerful platform for generating the diverse libraries of compounds envisioned in the rational design and combinatorial exploration phases.

Conclusion and Future Perspectives in 5 Chloro 3 4 Methylthio Phenyl Pyridin 2 Amine Research

Summary of Key Research Findings and Mechanistic Insights

Currently, there are no specific research findings or mechanistic studies for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine reported in peer-reviewed literature. Research into this molecule is at a nascent stage. Future investigations would logically begin with broad phenotypic screening to identify any potential biological activities (e.g., anticancer, antimicrobial, or enzyme inhibition). Subsequent mechanistic studies, or "deconvolution," would aim to identify the specific molecular target(s) responsible for any observed effects. For related pyridine (B92270) and pyrimidine (B1678525) structures, common mechanisms of action involve kinase inhibition or interference with protein-protein interactions. nih.govnih.gov For instance, studies on 4-aminoquinoline-triazolopyrimidine hybrids have used molecular modeling and UV-vis spectroscopy to investigate their binding to parasitic enzymes and inhibition of processes like hemozoin formation, providing a template for how mechanistic insights could be pursued for this compound. nih.gov

Potential as a Molecular Probe for Biological Systems

Heterocyclic compounds are frequently developed as molecular probes for observing and quantifying biological processes. Given its structure, This compound possesses features that could be exploited for this purpose. The pyridine and amine moieties can participate in hydrogen bonding and potential metal chelation, which are key properties for probes designed to detect specific ions or bind to enzymatic active sites. acs.org

Future research could explore its potential by:

Fluorescent Labeling: Modification of the scaffold by introducing a fluorophore could allow for its use in cellular imaging to track its distribution or interaction with specific organelles or proteins.

Affinity-Based Probes: Attaching a reactive group could enable its use in activity-based protein profiling (ABPP) to covalently label and identify novel protein targets in complex biological systems.

Chelating Properties: The nitrogen atoms in the 2-aminopyridine (B139424) moiety could potentially chelate metal ions like copper or zinc. acs.org This could be investigated as a potential sensor for detecting these metal ions, which play crucial roles in various biological and pathological processes.

Validation of this potential would require dedicated synthesis of derivatives and rigorous testing in relevant biological assays, but the core structure presents a promising starting point for probe development.

Directions for Future Research in Structure-Based Design and Synthesis

Future research on This compound will heavily rely on strategic structure-based design and efficient synthetic methodologies to explore its structure-activity relationships (SAR).

Structure-Based Design: A primary step would be to identify a biological target. This could be achieved through computational approaches, such as inverse docking, where the compound is screened against a library of known protein structures. Once a target is identified (e.g., a specific kinase or enzyme), structure-based design can proceed. For example, researchers designing novel c-Met inhibitors used computer-aided drug design to identify a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine lead compound, which was then systematically modified to improve potency and selectivity. nih.gov Similarly, docking studies of pyridine-containing steroid derivatives against the enzyme CYP1B1 revealed that a nitrogen-iron bond with the heme group was crucial for binding, guiding the synthesis of more potent inhibitors. nih.gov This approach could be applied to This compound to optimize its interactions with a putative target.

Synthesis: The synthesis of a library of analogues is essential for SAR studies. Modern synthetic organic chemistry offers a robust toolbox for this purpose.

Cross-Coupling Reactions: The biaryl core of the molecule strongly suggests that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, would be a key synthetic step to link the phenyl and pyridine rings. nih.govnih.gov

Functionalization: Late-stage functionalization would allow for the rapid diversification of the core structure. Techniques like Buchwald-Hartwig amination could be used to modify the amine group or introduce new ones. nih.gov

Scaffold Hopping: Should the pyridin-2-amine core prove suboptimal, scaffold hopping could be employed to replace it with other bioisosteric heterocycles (e.g., pyrimidine, pyrazole) while retaining key binding interactions. acs.org

A summary of potential future research directions is presented in the table below.

Research AreaProposed MethodologyObjective
Target Identification Inverse Molecular Docking, Phenotypic ScreeningIdentify potential biological targets and observable cellular effects.
Structure-Based Design Co-crystallography with a target protein, Computational modeling (e.g., IFD)Elucidate binding modes and design analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Analogue Synthesis Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Late-stage FunctionalizationCreate a diverse library of related compounds to establish a clear structure-activity relationship (SAR). nih.govnih.gov
Molecular Probe Development Attachment of fluorophores or reactive groups, Evaluation of chelating propertiesDevelop tools for cellular imaging or identifying novel protein interactions. acs.org

Emerging Methodologies in the Study of Complex Heterocyclic Compounds

The study of molecules like This compound can benefit significantly from cutting-edge methodologies that accelerate discovery and improve efficiency.

Green Synthetic Chemistry: Modern synthetic protocols are increasingly focused on sustainability. Methodologies such as microwave-assisted synthesis, multicomponent reactions in eco-friendly solvents, and the use of heterogeneous catalysts are becoming standard for reducing waste and energy consumption in the synthesis of N-heterocyclic compounds. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming complex C-C and C-N bonds under mild conditions, enabling the construction of novel heterocyclic scaffolds that are difficult to access through traditional thermal methods. mdpi.com

Skeletal Editing: A revolutionary approach in synthesis is "skeletal editing," where atoms within the core ring structure of a molecule are precisely added, deleted, or exchanged. This allows for profound structural modifications late in a synthetic sequence, providing rapid access to novel analogues that would otherwise require complete de novo synthesis. researchgate.net

Advanced Computational and Analytical Methods: The predictive power of in silico tools continues to grow. Molecular dynamics simulations can provide insights into the dynamic behavior of a ligand in a binding pocket, while quantum mechanical methods can unravel complex reaction mechanisms. rsc.org These computational strategies, combined with advanced analytical techniques, are indispensable for modern drug discovery and chemical biology.

The application of these emerging methodologies will be crucial in unlocking the full potential of This compound and other complex heterocyclic compounds in future scientific endeavors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Similar pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of halogenated pyridines with sodium azide or amines. Adjust substituents (e.g., methylthio groups) by reacting 4-(methylthio)phenylmagnesium bromide with a chlorinated pyridine precursor .
  • Condition optimization : Use statistical Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature, solvent polarity, and catalyst loading to maximize yield and purity. Central Composite Design (CCD) is effective for identifying critical parameters .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methylthio group at C4-phenyl, chloro at C5-pyridine).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C12_{12}H11_{11}ClN2_2S).
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm regiochemistry and intermolecular interactions .

Q. How can stability studies be designed to assess degradation under varying storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure thermal stability up to 300°C.
  • Accelerated Degradation Testing : Expose samples to humidity (40–80% RH), light (UV-vis), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor purity via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the design of efficient synthetic pathways for this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict activation energies for key steps like nucleophilic substitution or Suzuki-Miyaura coupling. Tools like GRRM or AFIR optimize transition states .
  • Machine Learning (ML) : Train models on existing pyridine synthesis data to predict solvent/catalyst combinations. ICReDD’s workflow integrates computation and experiment for rapid optimization .

Q. How should conflicting biological activity data across studies be resolved?

  • Methodology :

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed concentrations, DMSO solvent controls).
  • Impurity Profiling : Use LC-MS to rule out side products (e.g., dechlorinated byproducts) affecting bioactivity.
  • Target Engagement Studies : Validate interactions with SPR or ITC to confirm binding affinity discrepancies .

Q. What strategies are effective for studying the compound’s interaction with biological targets at a molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to identify key residues (e.g., hydrophobic pockets accommodating methylthio groups).
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to validate binding modes .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or logP values?

  • Methodology :

  • Standardized Measurements : Use shake-flask or HPLC methods under controlled pH and temperature.
  • QSAR Models : Compare predicted vs. experimental logP to identify outliers. Adjust substituent parameters (e.g., methylthio’s lipophilicity) in predictive algorithms .

Methodological Gaps and Recommendations

  • Synthetic Challenges : Limited direct evidence for methylthio-phenyl substitution in pyridines. Prioritize cross-coupling reactions (e.g., Pd-catalyzed) with 4-(methylthio)phenylboronic acid and halogenated pyridines .
  • Computational Tools : Leverage ICReDD’s integrated platform for reaction design, combining cheminformatics, DFT, and robotic screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.